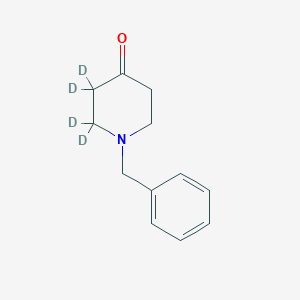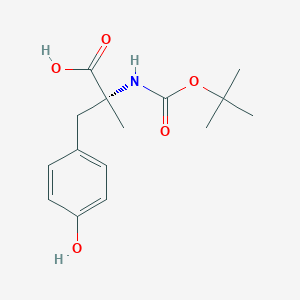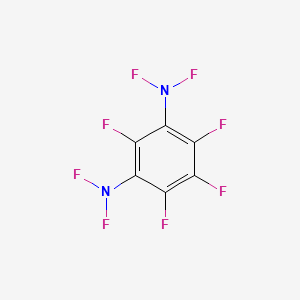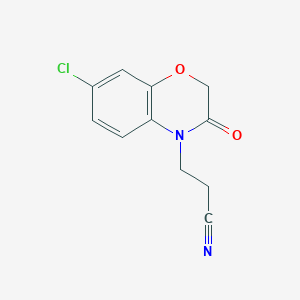
Z-N-Me-Arg(pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-N-Me-Arg(pbf)-OH is a synthetic derivative of the amino acid arginine. It is often used in peptide synthesis and biochemical research due to its unique properties. The compound features a protecting group (pbf) which is commonly used to protect the guanidino group of arginine during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-N-Me-Arg(pbf)-OH typically involves the protection of the arginine molecule. The process begins with the methylation of the amino group, followed by the introduction of the pbf protecting group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Z-N-Me-Arg(pbf)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: The pbf group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Substitution reactions often require the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of arginine, while reduction can lead to the removal of protecting groups, resulting in free arginine.
Aplicaciones Científicas De Investigación
Z-N-Me-Arg(pbf)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected arginine derivative.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialized peptides for research and development.
Mecanismo De Acción
The mechanism of action of Z-N-Me-Arg(pbf)-OH involves its interaction with specific molecular targets. The pbf protecting group helps in stabilizing the arginine residue during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Arg(pbf)-OH: Another protected arginine derivative with a different protecting group.
Fmoc-Arg(pbf)-OH: Similar to Z-N-Me-Arg(pbf)-OH but with an Fmoc protecting group.
Cbz-Arg(pbf)-OH: Uses a Cbz protecting group instead of Z.
Uniqueness
This compound is unique due to its specific protecting group and methylation, which provide distinct properties in peptide synthesis. Its stability and reactivity make it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C28H38N4O7S |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31) |
Clave InChI |
GFORNBMHIWWRNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine](/img/structure/B13400862.png)
![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)
![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)




![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)



![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)

